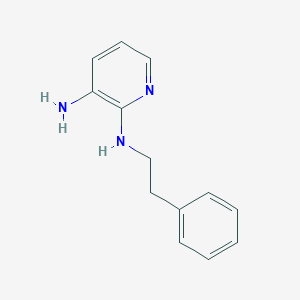![molecular formula C13H22N4 B13882472 3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine](/img/structure/B13882472.png)
3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine is an organic compound that features a benzene ring substituted with a diamine group and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,3-diamine and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The temperature is maintained at around 70-80°C.
Reaction Mechanism: The benzene-1,3-diamine undergoes nucleophilic substitution with 4-methylpiperazine, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 3-(4-methylpiperazin-1-yl)aniline
- N-(4-methylpiperazin-1-yl)benzene-1,3-diamine
- 4-(4-methylpiperazin-1-yl)benzene-1,3-diamine
Uniqueness
3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C13H22N4 |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine |
InChI |
InChI=1S/C13H22N4/c1-16-7-9-17(10-8-16)6-5-15-13-4-2-3-12(14)11-13/h2-4,11,15H,5-10,14H2,1H3 |
InChIキー |
VBIZMIROIBMBKP-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCNC2=CC=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13882390.png)
![Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate](/img/structure/B13882398.png)
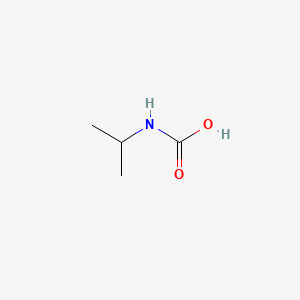
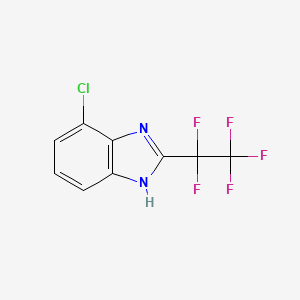
![5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13882409.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13882411.png)
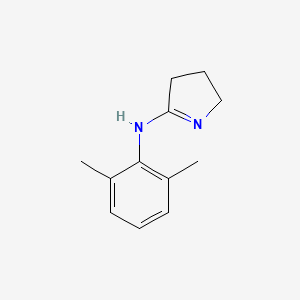
![6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline](/img/structure/B13882432.png)

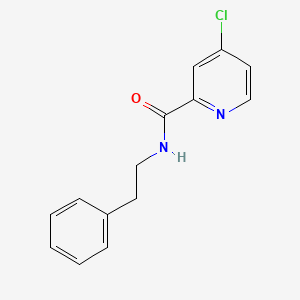


![5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B13882476.png)
